1-(2-fluorobenzoyl)-3H-indol-2-one
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Overview
Description
1-(2-Fluorobenzoyl)-3H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the fluorobenzoyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-fluorobenzoyl)-3H-indol-2-one typically involves the reaction of 2-fluorobenzoyl chloride with indole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. These methods often incorporate advanced purification techniques to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
1-(2-Fluorobenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the indole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the fluorobenzoyl moiety, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the fluorobenzoyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(2-Fluorobenzoyl)-3H-indol-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new indole-based molecules with potential biological activities.
Biology: It serves as a probe in biochemical studies to investigate the interactions of indole derivatives with various biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Fluorobenzoyl)-3H-indol-2-one can be compared with other indole derivatives and fluorobenzoyl-containing compounds. Similar compounds include:
1-(2-Fluorobenzoyl)pyrrolidine: This compound shares the fluorobenzoyl group but has a pyrrolidine ring instead of an indole ring. It exhibits different biological activities and applications.
2-(Fluorobenzoyl)cyclohexane-1,3-diones: These compounds contain a cyclohexane ring and are used in the synthesis of various heterocyclic structures.
The uniqueness of this compound lies in its indole core, which imparts specific biological activities and chemical reactivity. Its fluorinated structure further enhances its properties, making it a valuable compound for diverse applications.
Properties
CAS No. |
68770-72-9 |
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Molecular Formula |
C15H10FNO2 |
Molecular Weight |
255.24 g/mol |
IUPAC Name |
1-(2-fluorobenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H10FNO2/c16-12-7-3-2-6-11(12)15(19)17-13-8-4-1-5-10(13)9-14(17)18/h1-8H,9H2 |
InChI Key |
QVYCAEPBKSLOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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